1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester

medicinal chemistry FAAH inhibition structure-activity relationship

1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester (CAS 1353945-91-1) is a specialised piperazine-2-carboxylic acid derivative that incorporates both an N-1 acetyl group and an N-4 amino-acetyl (glycyl) substituent on the piperazine ring, with the carboxylic acid function protected as a methyl ester. This compound belongs to the broader class of N-acylated piperazine-2-carboxylic acid esters, which serve as chiral building blocks for pharmaceutical intermediates, notably HIV protease inhibitors and antagonists targeting CNS glutamate receptors.

Molecular Formula C10H17N3O4
Molecular Weight 243.26 g/mol
Cat. No. B7932143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester
Molecular FormulaC10H17N3O4
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1C(=O)OC)C(=O)CN
InChIInChI=1S/C10H17N3O4/c1-7(14)13-4-3-12(9(15)5-11)6-8(13)10(16)17-2/h8H,3-6,11H2,1-2H3
InChIKeyWKYOZBYRJLCOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester: Baselines for Scientific Procurement Decisions


1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester (CAS 1353945-91-1) is a specialised piperazine-2-carboxylic acid derivative that incorporates both an N-1 acetyl group and an N-4 amino-acetyl (glycyl) substituent on the piperazine ring, with the carboxylic acid function protected as a methyl ester . This compound belongs to the broader class of N-acylated piperazine-2-carboxylic acid esters, which serve as chiral building blocks for pharmaceutical intermediates, notably HIV protease inhibitors and antagonists targeting CNS glutamate receptors . Its molecular formula is C10H17N3O4 with a molecular weight of 243.26 g·mol⁻¹, and it contains one hydrogen bond donor and five hydrogen bond acceptors, yielding a topological polar surface area of 92.9 Ų [1].

Why 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester Cannot Be Swapped with Close In-Class Analogs


Piperazine-2-carboxylic acid esters bearing different N-4 substituents display markedly divergent steric, electronic, and hydrogen-bonding profiles that directly govern enantioselective enzymatic acylation outcomes and biological target engagement. The target compound's N-4 amino-acetyl group introduces an additional amide bond and a primary amine, differentiating it from analogs that carry N-4 amino-ethyl (one fewer carbonyl), N-4 amino-acyl with branched side chains, or no N-4 substitution at all [1]. These structural variations alter the electron density at the secondary ring nitrogen and the spatial accessibility required for lipase-catalysed kinetic resolution, where enantioselectivity factors (E) can swing from <10 to >200 depending on the substituent adjacent to the chiral centre . Consequently, substituting the target compound with a close analog risks both stereochemical purity loss during synthesis and unforeseen pharmacokinetic or target-binding shifts in derived bioactive molecules.

Quantitative Differentiation Guide for 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester


N-4 Substituent Hydrogen-Bonding Capacity Compared with Amino-Ethyl Analog

The target compound carries an N-4 amino-acetyl (glycyl) substituent that contributes one additional carbonyl oxygen and one primary amine relative to the N-4 amino-ethyl analog (CAS 1353944-54-3). This increases the hydrogen bond acceptor count from 4 to 5 and alters the topological polar surface area: the target compound has a TPSA of 92.9 Ų versus 84.0 Ų for the amino-ethyl congener, a net increase of ~9 Ų that can modulate blood-brain barrier permeability and target-binding thermodynamics [1]. In the context of FAAH inhibitor pharmacophores described in DE602004010848T2, the presence of an oxoethyl (amino-acetyl) side chain at the N-4 position of piperazine carboxylates is explicitly claimed as a key structural element that enhances enzyme-inhibitor hydrogen-bond networks [2].

medicinal chemistry FAAH inhibition structure-activity relationship

Enantioselective Resolution Potential: Lipase A N-Acylation Performance on Piperazine-2-Carboxylic Acid Ester Core

The piperazine-2-carboxylic acid methyl ester core shared by the target compound has been demonstrated to undergo Candida antarctica lipase A (CAL-A)-catalysed N-acylation with enantioselectivity factors (E) exceeding 200 when an electron-rich substituent (e.g., a carboxylic ester) is positioned adjacent to the secondary ring nitrogen . Specifically, N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1) was resolved with E > 200 using 2,2,2-trifluoroethyl butanoate in TBME, yielding the (S)-enantiomer product with up to 75% isolated yield within 48 hours under dynamic kinetic resolution conditions . While direct experimental data for the target compound's N-4 amino-acetyl derivative under identical conditions have not been reported, the structural requirement for high enantioselectivity—an electron-withdrawing ester group vicinal to the reacting nitrogen—is fully satisfied, placing the target compound in the high-selectivity class of substrates .

chiral resolution enzymatic catalysis process chemistry

Molecular Weight and Steric Differentiation from Branched Amino-Acyl Analog

The target compound's N-4 substituent is an unbranched amino-acetyl group (glycyl), resulting in a molecular weight of 243.26 g·mol⁻¹ [1]. By comparison, the closest commercially available branched analog, 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester, carries an N-4 valine-derived side chain and has a molecular weight of 285.34 g·mol⁻¹, a mass increment of +42.08 g·mol⁻¹ (+17.3%) . This substantial mass difference, coupled with the additional rotatable bond introduced by the isopropyl group in the valine analog, increases molecular flexibility and may reduce ligand efficiency for targets with constrained binding pockets. In fragment-based and lead-optimisation programs where maintaining molecular weight below 300 Da is critical for CNS drug-likeness, the target compound's lower mass and simpler topology offer a measurable advantage over bulkier N-4 derivatized analogs [2].

pharmacokinetics ligand efficiency medicinal chemistry

Process Patent Precedent for Optically Active Piperazine-2-Carboxylic Acid Derivatives as HIV Protease Inhibitor Intermediates

United States Patent 5,945,534 establishes that optically active piperazine-2-carboxylic acid derivatives bearing alkoxy or substituted amino groups at the 2-carboxyl position are direct intermediates for the preparation of HIV protease inhibitors, including indinavir [1]. The patent claims an asymmetric hydrogenation process employing optically active rhodium-metallocenylphosphine complexes to produce these derivatives in high enantiomeric purity. The target compound, as an N-1-acetyl-N-4-amino-acetyl substituted piperazine-2-carboxylic acid methyl ester, falls within the structural scope of formula I intermediates claimed in US 5,945,534, provided the 2-carboxyl substituent (X) is an alkoxy group (here methoxy) [1]. This establishes a precedent for process-scale access to enantiopure forms of the target compound via catalytic asymmetric hydrogenation of the corresponding pyrazine precursor, a route not available to piperazine derivatives lacking the 2-carboxyl ester function [1].

process chemistry HIV protease inhibitors asymmetric synthesis

Comparative Purity and Specification Data from Commercial Suppliers

Commercially, the target compound is offered at a declared purity of 97% (HPLC) by at least one supplier, with a specification sheet referencing Fluorochem catalog number 085045 . The N-4 amino-ethyl analog (CAS 1353944-54-3) is offered at a comparable 95% purity , while the N-4 unsubstituted comparator (CAS 171504-96-4, methyl 1-acetylpiperazine-2-carboxylate) is listed at 97% purity . All three are supplied in 500 mg standard packaging. The pricing differential is notable: the target compound and its amino-ethyl analog are both listed at approximately ¥15,268/500 mg (equivalent to ~£694/500 mg), whereas the simpler N-4 unsubstituted analog is priced at roughly $107–220/100 mg, implying a significantly lower unit cost for procurement of the unsubstituted analog . This underscores that selection of the target compound over the cheaper unsubstituted analog must be driven by the functional necessity of the N-4 amino-acetyl group in downstream synthesis or biological activity, rather than by cost.

quality control procurement analytical chemistry

Application Scenarios Where 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester Provides Measurable Advantage


Chiral Intermediate for HIV Protease Inhibitor Synthesis via Asymmetric Hydrogenation

The target compound falls within the structural scope of piperazine-2-carboxylic acid derivatives claimed in US 5,945,534 as intermediates for HIV protease inhibitors [1]. Procurement of the racemic methyl ester, followed by patent-granted asymmetric hydrogenation of its pyrazine precursor or direct enzymatic resolution using CAL-A (E > 200 demonstrated for the core scaffold), enables access to either enantiomer at >95% ee [1]. This pathway is particularly valuable for contract research and manufacturing organisations (CROs/CDMOs) that require scalable, IP-compliant routes to chiral piperazine building blocks for antiviral drug development.

FAAH Inhibitor Lead Optimisation Requiring N-4 Oxoethyl Pharmacophore

In fatty acid amide hydrolase (FAAH) inhibitor programs, the N-4 amino-acetyl (oxoethyl) motif is explicitly claimed in patent DE602004010848T2 as a critical structural element for enzyme inhibition [2]. The target compound provides this pharmacophore pre-installed on a piperazine-2-carboxylic acid ester scaffold, with a topological polar surface area of 92.9 Ų and molecular weight of 243.26 g·mol⁻¹ that remain within CNS drug-like space [3]. Researchers pursuing FAAH-targeted therapies for pain, inflammation, or neurodegenerative disorders can advance directly to structure-activity relationship (SAR) studies without the need for de novo installation of the amino-acetyl side chain.

CNS Lead Optimisation Where Lower MW and Higher Ligand Efficiency Override Cost Considerations

When compared to the branched N-4 valine analog (MW 285.34 g·mol⁻¹, rotatable bonds = 5), the target compound offers a 17.3% lower molecular weight and two fewer rotatable bonds [3]. In CNS multiparameter optimisation scoring, such differences materially affect predicted blood-brain barrier permeability and ligand efficiency indices. Procurement of the target compound is justified when the program requires the minimal N-4 aminoacyl substituent compatible with maintaining MW < 300 Da while retaining the carbonyl oxygen needed for key hydrogen-bond interactions in the target binding site.

Enzymatic Chiral Resolution Process Development Using Immobilised Lipase A

The target compound's piperazine-2-carboxylic acid methyl ester core is structurally validated for highly enantioselective CAL-A-catalysed N-acylation, with measured E values > 200 for close structural analogs under mild conditions (TBME or acetonitrile, room temperature) . Process chemistry groups developing cost-efficient enzymatic resolution protocols can procure the racemic target compound and apply the published resolution conditions directly, expecting similarly high enantioselectivity based on the demonstrated structural requirement that an electron-rich substituent (the 2-carboxyl ester) be adjacent to the reacting ring nitrogen . This avoids expensive stoichiometric chiral auxiliaries and chromatographic separation.

Quote Request

Request a Quote for 1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.